molecular formula C10H18O3 B13596702 3-Cycloheptyl-3-hydroxypropanoic acid

3-Cycloheptyl-3-hydroxypropanoic acid

Cat. No.: B13596702
M. Wt: 186.25 g/mol
InChI Key: SZYMHLFZNYERQT-UHFFFAOYSA-N
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Description

3-Cycloheptyl-3-hydroxypropanoic acid is an organic compound with the molecular formula C10H18O3 It is characterized by a cycloheptyl group attached to a hydroxypropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cycloheptyl-3-hydroxypropanoic acid can be achieved through several synthetic routes. One common method involves the reaction of cycloheptanone with ethyl chloroacetate in the presence of a base, followed by hydrolysis and reduction to yield the desired product. The reaction conditions typically involve:

    Base: Sodium ethoxide or potassium tert-butoxide

    Solvent: Ethanol or tetrahydrofuran (THF)

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, biocatalytic methods using engineered microorganisms may offer a sustainable and efficient alternative for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Cycloheptyl-3-hydroxypropanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Thionyl chloride in dichloromethane

Major Products Formed

    Oxidation: 3-Cycloheptyl-3-oxopropanoic acid

    Reduction: 3-Cycloheptyl-1,3-propanediol

    Substitution: 3-Cycloheptyl-3-chloropropanoic acid

Scientific Research Applications

3-Cycloheptyl-3-hydroxypropanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Cycloheptyl-3-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxyl groups allow it to participate in hydrogen bonding and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of enzymes involved in metabolic pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxypropanoic acid: Lacks the cycloheptyl group, making it less hydrophobic and less sterically hindered.

    3-Cyclohexyl-3-hydroxypropanoic acid: Contains a cyclohexyl group instead of a cycloheptyl group, resulting in different steric and electronic properties.

Uniqueness

3-Cycloheptyl-3-hydroxypropanoic acid is unique due to its cycloheptyl group, which imparts distinct steric and hydrophobic characteristics. This uniqueness can influence its reactivity, solubility, and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

3-cycloheptyl-3-hydroxypropanoic acid

InChI

InChI=1S/C10H18O3/c11-9(7-10(12)13)8-5-3-1-2-4-6-8/h8-9,11H,1-7H2,(H,12,13)

InChI Key

SZYMHLFZNYERQT-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)C(CC(=O)O)O

Origin of Product

United States

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